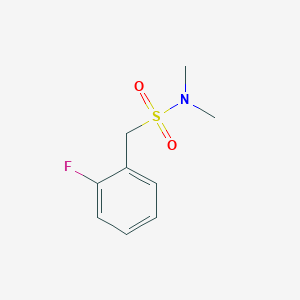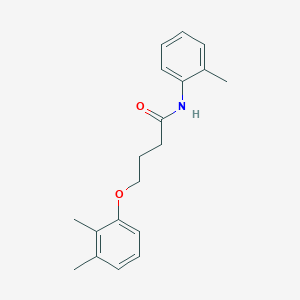
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Descripción general
Descripción
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17902698 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Compounds structurally related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging studies. For instance, benzamides labeled with radioactive isotopes like carbon-11 or iodine-123 have been used to study receptor binding in the brain, demonstrating the potential of similar compounds in neuroimaging and the investigation of brain disorders. The development of [O-methyl-11C]WAY-100635 as a radioligand for 5-HT1A receptors in the human brain is an example, highlighting the role of such compounds in enhancing signal contrast in PET studies and developing biomathematical models for brain radioactivity uptake (Osman et al., 1996).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of drugs is crucial for drug development. Compounds like this compound could be studied to understand their distribution, metabolism, and excretion in the body. For example, the study of the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into how similar compounds could be metabolized and the routes of their elimination, helping in the design of drugs with favorable pharmacokinetic profiles (Renzulli et al., 2011).
Therapeutic Applications and Safety Evaluations
Evaluating the therapeutic potential and safety of new chemical entities is a critical phase in drug discovery. For compounds related to this compound, studies focusing on their binding affinity to specific receptors or their effect on biological pathways can provide valuable insights. Additionally, safety evaluations, such as the study of potential toxic effects or the determination of safe dosage ranges, are essential. The initial human studies with single-photon emission tomography using iodine-123 labeled compounds for imaging benzodiazepine receptor sites in the human brain demonstrate the process of assessing the safety and efficacy of new compounds in clinical populations (Kuikka et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit phosphodiesterase . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular levels.
Biochemical Pathways
For example, increased cAMP levels can activate protein kinase A, which can phosphorylate various target proteins, leading to changes in cell metabolism, gene expression, and other cellular functions .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by the liver . The compound’s stability and its ability to cross biological membranes would also affect its pharmacokinetics.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(19-10-6-3-7-11-19)22(26)18-14-12-17(13-15-18)21-24-23-20(27-21)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,19H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSPCMBXMABSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![2-(4-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B4618761.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![4-{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID](/img/structure/B4618765.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4618807.png)
![N-(3-CHLORO-4-METHYLPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4618809.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)

![methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4618840.png)

